molecular formula C15H14ClNO3S B2739232 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine CAS No. 338747-51-6

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine

Cat. No.: B2739232
CAS No.: 338747-51-6
M. Wt: 323.79
InChI Key: ZDKPGCVIAFEFJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a chlorophenyl group and a sulfonyl group attached to the benzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 4-chlorobenzenesulfonyl chloride and 3-methyl-2-aminophenol.

    Formation of the Benzoxazine Ring: The reaction between 4-chlorobenzenesulfonyl chloride and 3-methyl-2-aminophenol is carried out under controlled conditions to form the benzoxazine ring. This step often involves the use of a base such as triethylamine to facilitate the reaction.

    Cyclization: The intermediate product undergoes cyclization to form the final benzoxazine compound. This step may require heating and the use of a solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the benzoxazine core.

Scientific Research Applications

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Industry: Used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzoxazine ring structure allows for binding to various receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-chlorophenyl)sulfonyl]benzoic acid: Shares the chlorophenylsulfonyl group but has a different core structure.

    4-[(4-chlorophenyl)sulfonyl]phenylamine: Similar functional groups but lacks the benzoxazine ring.

    4-[(4-chlorophenyl)sulfonyl]benzene: Contains the chlorophenylsulfonyl group but is a simpler aromatic compound.

Uniqueness

4-[(4-chlorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its benzoxazine ring structure, which imparts specific chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-3-methyl-2,3-dihydro-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-11-10-20-15-5-3-2-4-14(15)17(11)21(18,19)13-8-6-12(16)7-9-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKPGCVIAFEFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.